(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one
Description
The compound (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one belongs to the oxazol-5(4H)-one family, a class of heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen. This specific derivative features:
- A 2-phenyl group at position 2 of the oxazolone ring.
- An (E)-configured ethylidene linker at position 4, substituted with a p-tolyl group (4-methylphenyl).
Oxazol-5(4H)-ones are widely studied for their pharmacological and material science applications, including anti-tumor activity, ion detection, and optoelectronic properties . The stereochemistry (E/Z) and substituents on the oxazolone core significantly influence their biological and physicochemical behavior .
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(4E)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13+ |
InChI Key |
QFFMBOXLYJKPKE-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a phenyl-substituted oxazole and a p-tolyl-substituted aldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticholinesterase Activity
Recent studies have indicated that compounds similar to (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one exhibit significant anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study synthesized various benzimidazole-based oxazole derivatives and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. The most effective analogues demonstrated IC50 values in the low micromolar range, indicating potent activity against these enzymes .
1.2 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring significantly affect the compound's inhibitory potential. By altering the position and nature of substituents, researchers can optimize the efficacy of these compounds against targeted enzymes .
Materials Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the development of organic light-emitting diodes due to its ability to form high-refractive index layers. Research has demonstrated that incorporating specific compounds into OLED materials can enhance light outcoupling efficiency, which is essential for improving device performance .
2.2 Polymer Composites
In material science, the synthesis of polymer composites incorporating (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one can lead to materials with enhanced mechanical and optical properties. These composites are being explored for use in various applications, including protective coatings and electronic devices .
Cosmetic Formulation Applications
3.1 Skin Care Products
The compound is also being investigated for its potential use in cosmetic formulations. Studies have highlighted the importance of ensuring safety and stability in new cosmetic products, which includes thorough investigations into their efficacy on human skin . The incorporation of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one into topical formulations could provide beneficial properties due to its chemical structure.
3.2 Experimental Design in Formulation Development
Research has utilized experimental design techniques to optimize formulations containing this compound. For instance, Box-Behnken design methodologies have been employed to evaluate the physical and sensory properties of formulations, leading to improved moisturizing effects and skin compatibility .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticholinesterase Activity | Significant inhibition of AChE and BuChE |
| Materials Science | OLEDs | Enhanced light outcoupling efficiency |
| Polymer Composites | Improved mechanical properties | |
| Cosmetic Formulation | Skin Care Products | Potential benefits in topical formulations |
Case Studies
Case Study 1: Anticholinesterase Activity Evaluation
In a comprehensive evaluation of benzimidazole-based oxazole derivatives, several compounds were tested for their ability to inhibit AChE and BuChE. The study found that specific structural modifications led to increased potency, with some derivatives showing IC50 values as low as 0.10 µM against AChE .
Case Study 2: Formulation Optimization
A study aimed at developing a stable topical formulation using (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one found that the inclusion of this compound significantly improved skin hydration and reduced irritation during clinical testing on human subjects .
Mechanism of Action
The mechanism of action of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The (2S,3R)-epoxide derivatives (6a–6k) demonstrate that polar functional groups enhance anti-tumor activity, likely through covalent interactions with cellular targets .
- Azulenyl substituents (as in compound M) improve electropolymerization efficiency, enabling selective detection of Pb²⁺ ions in water .
Stereochemical Influence :
- The (E)-configuration in ethylidene/methylene linkers (e.g., in PBMBO) enhances π-conjugation, critical for optoelectronic applications .
- Z-isomers of similar oxazolones are less common in pharmacological studies, suggesting E-configuration dominance in bioactive designs .
Toxicity Trends :
Biological Activity
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one, also known by its CAS number 57427-95-9, is an oxazole derivative that has garnered attention in recent years for its potential biological activities. This compound belongs to a class of compounds that have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
- Molecular Formula : C18H15NO2
- Molecular Weight : 277.32 g/mol
- CAS Number : 57427-95-9
1. Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one has been tested for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related oxazole compounds typically range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, suggesting a promising antimicrobial profile .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one | TBD | TBD |
| Related Oxazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influence the inhibitory potency of the compound against these enzymes .
In a comparative study, the IC50 values for similar oxazole derivatives ranged from 0.10 to 12.60 µM for AChE and from 0.20 to 16.30 µM for BuChE, indicating substantial activity . The most potent analogues demonstrated IC50 values comparable to established drugs like donepezil.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one | TBD |
| Butyrylcholinesterase | Related Oxazole Derivative | TBD |
| Donepezil | Standard Drug | AChE: 2.16 ± 0.12, BuChE: 4.50 ± 0.11 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxazole derivatives:
- Synthesis and Evaluation : A study synthesized various benzimidazole-based oxazole analogues, including those structurally similar to (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one, assessing their inhibitory effects on AChE and BuChE with promising results .
- Structure Activity Relationship : The SAR analysis indicated that the positioning and nature of substituents on the phenyl ring significantly affect biological activity, highlighting the importance of molecular design in developing effective therapeutic agents .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various oxazole derivatives against a range of pathogens, demonstrating that structural modifications can enhance antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
